
9-(5-Pentylfuran-2-yl)nonanoic acid
Overview
Description
10,13-epoxy-10,12-Octadecadienoic Acid is a furan fatty acid produced by the oxidation of 10(E),12(Z)-conjugated linoleic acid . This compound has a molecular formula of C18H30O3 and a molecular weight of 294.43 g/mol . It is known for its role in lipid biochemistry and has been studied for its cytotoxic effects on certain cell lines .
Scientific Research Applications
10,13-epoxy-10,12-Octadecadienoic Acid has several scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of 9-(5-Pentylfuran-2-yl)nonanoic acid is the fatty acid metabolic pathway . This compound is an acyl-CoA or acyl-coenzyme A, more specifically, it is a this compound thioester of coenzyme A .
Mode of Action
This compound interacts with its targets by facilitating the transfer of fatty acids from the cytoplasm to mitochondria . This process is essential for the production of fatty acids in cells, which are crucial for cell membrane structure .
Biochemical Pathways
The compound affects the fatty acid metabolic pathway, leading to the production of acetyl-CoA through beta oxidation . Acetyl-CoA can then enter the citric acid cycle, eventually forming several equivalents of ATP . In this way, fats are converted to ATP, or biochemical energy .
Pharmacokinetics
The transport of this compound into the mitochondria requires carnitine palmitoyltransferase 1 (CPT1), which converts this compound into 9-(5-Pentylfuran-2-yl)nonanoylcarnitine, which gets transported into the mitochondrial matrix . This process impacts the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action include the production of fatty acids in cells, which are essential for cell membrane structure . Additionally, the compound facilitates the conversion of fats to ATP, providing biochemical energy .
Action Environment
It is known that the compound is found in certain genotypes of hevea brasiliensis latex, suggesting that the plant’s growth conditions could potentially influence the compound’s production and action .
Future Directions
Biochemical Analysis
Biochemical Properties
9-(5-Pentylfuran-2-yl)nonanoic acid is an acyl-CoA or acyl-coenzyme A, more specifically, it is a thioester of coenzyme A . It is an acyl-CoA with an 18 fatty acid group as the acyl moiety attached to coenzyme A . The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure .
Cellular Effects
They are valuable minor fatty acids that can have significant effects on cellular processes due to their excellent radical scavenging properties .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an acyl-CoA. Acyl-CoA’s are susceptible to beta oxidation, forming, ultimately, acetyl-CoA . Acetyl-CoA can enter the citric acid cycle, eventually forming several equivalents of ATP . In this way, fats are converted to ATP – or biochemical energy .
Temporal Effects in Laboratory Settings
It is known that furan fatty acids can be enriched to a level suited for structure determination by NMR .
Metabolic Pathways
This compound is involved in the metabolic pathway of acyl-CoA’s. The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells .
Transport and Distribution
It is known that acyl-CoA’s assist in transferring fatty acids from the cytoplasm to mitochondria .
Subcellular Localization
As an acyl-CoA, it is likely to be found in the mitochondria where it participates in the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10,13-epoxy-10,12-Octadecadienoic Acid can be synthesized through the oxidation of 10(E),12(Z)-conjugated linoleic acid . The reaction typically involves the use of oxidizing agents under controlled conditions to ensure the formation of the epoxy group at the 10th and 13th positions of the octadecadienoic acid chain .
Industrial Production Methods: Industrial production methods for 10,13-epoxy-10,12-Octadecadienoic Acid are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 10,13-epoxy-10,12-Octadecadienoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can break the epoxy ring, leading to the formation of different products.
Substitution: The epoxy group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Used for the initial synthesis and further oxidation reactions.
Reducing Agents: Employed in reduction reactions to break the epoxy ring.
Nucleophiles: Utilized in substitution reactions involving the epoxy group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce compounds with broken epoxy rings .
Properties
IUPAC Name |
9-(5-pentylfuran-2-yl)nonanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-8-11-16-14-15-17(21-16)12-9-6-4-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTONYHCPUUWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(O1)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705941 | |
| Record name | 9-(5-Pentylfuran-2-yl)nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4179-43-5 | |
| Record name | 9-(5-Pentylfuran-2-yl)nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
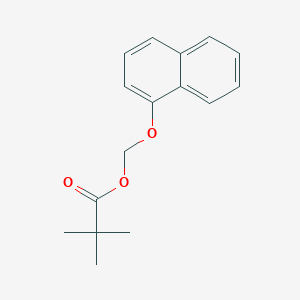
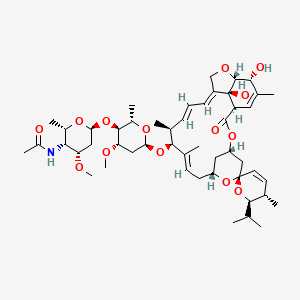
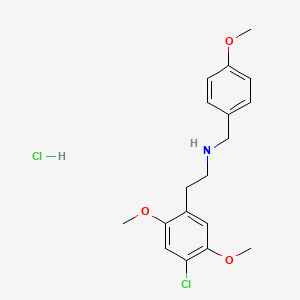
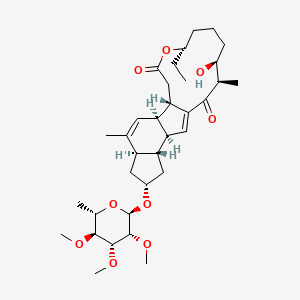
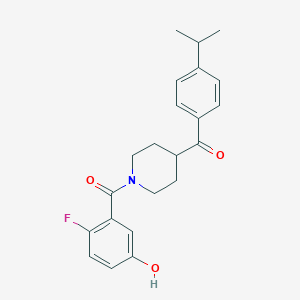
![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)
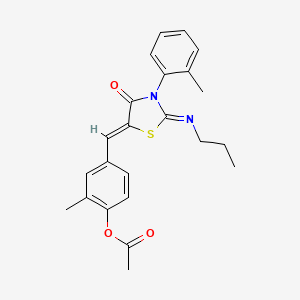
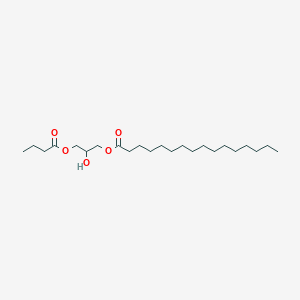

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)
